Probenecid-d14 Probenecid-d14 Probenecid-d14 is intended for use as an internal standard for the quantification of probenecid by GC- or LC-MS. Probenecid is a benzoic acid derivative that inhibits organic anion transporters (OATs) but activates the transient receptor potential (TRP) channel TRPV2. It inhibits OAT1, OAT3, and OAT6 with Ki values of 6.3, 9.0, and 8.4 µM, respectively, as well as OAT2 with an IC50 value of 0.67 µM. It is a poor inhibitor of the organic cation transporters OCT1 and OCT2 (IC50 = 1.6 and 1.7 mM, respectively). It also acts as an agonist of TRPV2 (EC50 = 31.9 µM), eliciting nociceptive behavior under inflammatory conditions in mice. Formulations containing probenecid have been used in the treatment of gouty arthritis.

Brand Name: Vulcanchem
CAS No.:
VCID: VC0023896
InChI: InChI=1S/C13H19NO4S/c1-3-9-14(10-4-2)19(17,18)12-7-5-11(6-8-12)13(15)16/h5-8H,3-4,9-10H2,1-2H3,(H,15,16)/i1D3,2D3,3D2,4D2,9D2,10D2
SMILES: CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)O
Molecular Formula: C13H19NO4S
Molecular Weight: 299.45 g/mol

Probenecid-d14

CAS No.:

Cat. No.: VC0023896

Molecular Formula: C13H19NO4S

Molecular Weight: 299.45 g/mol

* For research use only. Not for human or veterinary use.

Probenecid-d14 -

Specification

Molecular Formula C13H19NO4S
Molecular Weight 299.45 g/mol
IUPAC Name 4-[bis(1,1,2,2,3,3,3-heptadeuteriopropyl)sulfamoyl]benzoic acid
Standard InChI InChI=1S/C13H19NO4S/c1-3-9-14(10-4-2)19(17,18)12-7-5-11(6-8-12)13(15)16/h5-8H,3-4,9-10H2,1-2H3,(H,15,16)/i1D3,2D3,3D2,4D2,9D2,10D2
Standard InChI Key DBABZHXKTCFAPX-YTSTUSJFSA-N
Isomeric SMILES [2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])N(C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H])S(=O)(=O)C1=CC=C(C=C1)C(=O)O
SMILES CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)O
Canonical SMILES CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture and Isotopic Labeling

Probenecid-d14 (IUPAC name: 4-[bis(1,1,2,2,3,3,3-heptadeuteriopropyl)sulfamoyl]benzoic acid) features a benzoic acid backbone substituted with a bis-deuterated di-n-propylsulfamoyl group. The deuterium atoms are strategically incorporated at all hydrogen positions of the two propyl chains, resulting in a molecular formula of C₁₃H₁₉NO₄S and a molecular weight of 299.45 g/mol . This isotopic labeling minimizes metabolic interference while preserving the compound’s chemical behavior, making it ideal for use as an internal standard in isotopic dilution assays.

The SMILES notation ([2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])N(C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H])S(=O)(=O)C1=CC=C(C=C1)C(=O)O) and InChIKey (DBABZHXKTCFAPX-YTSTUSJFSA-N) provide unambiguous representations of its structure, critical for database interoperability .

Computed Physicochemical Properties

Probenecid-d14 exhibits distinct physicochemical characteristics derived from its deuterium enrichment and molecular configuration:

PropertyValueMethod of Computation
XLogP33.2XLogP3 3.0
Hydrogen Bond Donors1Cactvs 3.4.8.18
Hydrogen Bond Acceptors5Cactvs 3.4.8.18
Rotatable Bond Count7Cactvs 3.4.8.18
Topological Polar SA83.1 ŲCactvs 3.4.8.18
Isotope Atom Count14PubChem

These properties underscore its moderate lipophilicity (XLogP3 = 3.2) and polarity, aligning with its parent compound’s behavior while offering isotopic distinction for analytical purposes .

Synthesis and Isotopic Incorporation Strategies

Synthetic Pathways for Deuterated Analogs

While the provided sources detail probenecid’s synthesis via water-phase diazotization and coupling , Probenecid-d14 requires specialized deuteration techniques. The propyl groups are typically deuterated using D₂O or deuterated alkylating agents under controlled conditions. A plausible route involves:

  • Deuteration of Propyl Precursors: Reaction of propyl bromide with D₂O in the presence of catalysts to yield 1,1,2,2,3,3,3-heptadeuteriopropane.

  • Sulfamoylation: Coupling of deuterated propylamine with 4-chlorosulfonylbenzoic acid.

  • Purification: Recrystallization from acetone or ethanol to achieve >98% isotopic purity .

Challenges in Deuterium Enrichment

Achieving uniform deuteration at all 14 positions necessitates stringent control over reaction kinetics and solvent systems. Residual protium (<2%) can compromise its utility as an internal standard, necessitating advanced NMR and MS validation post-synthesis .

Analytical Applications in Biomedical Research

Role as an Internal Standard in LC/MS Assays

Probenecid-d14’s primary application lies in liquid chromatography-mass spectrometry (LC/MS) quantification of β-lactam antibiotics. A 2024 study demonstrated its use in a low-volume (50 µL serum) LC/MS method for simultaneous analysis of phenoxymethylpenicillin, benzylpenicillin, and probenecid . Key performance metrics include:

  • Lower Limit of Quantification (LLOQ): 0.1 µg/mL for probenecid, a 10-fold improvement over non-deuterated standards.

  • Matrix Effect Compensation: Deuterium’s isotopic signature minimizes ion suppression/enhancement variability, yielding inter-day precision <8% RSD .

Enhancing Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling

By co-administering Probenecid-d14 with probenecid, researchers achieve real-time correction for extraction efficiency and instrument drift. This approach enabled precise calculation of phenoxymethylpenicillin’s renal clearance (CLrenal = 12.3 ± 1.7 L/h) during probenecid co-administration, informing optimized dosing regimens for bacterial infections .

Pharmacological Implications and Drug Interaction Studies

Impact on Antibiotic Pharmacokinetics

Probenecid-d14-based assays revealed that unlabeled probenecid increases phenoxymethylpenicillin’s AUC0-24 by 320% (from 12.4 to 52.1 mg·h/L) through renal transporter inhibition . This deuterated analog allows disentangling probenecid’s auto-inhibition effects during co-administration studies.

Transporter Inhibition Profiling

As an OAT1/3 and MRP4 inhibitor, probenecid alters disposition of antivirals (e.g., remdesivir) and NSAIDs. Probenecid-d14 facilitates simultaneous measurement of probe substrates and inhibitors in transporter knockout models, circumventing cross-reactivity issues in traditional fluorometric assays.

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